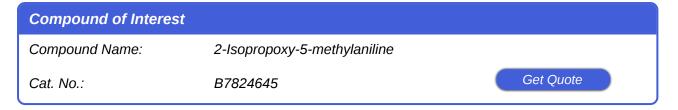


Comparative Guide to In-Silico Modeling of 2-Isopropoxy-5-methylaniline Reactions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico approaches for modeling the reactions of **2-Isopropoxy-5-methylaniline**, a primary aromatic amine of interest in pharmaceutical and chemical research. As determining toxicity and metabolic fate early in the drug discovery process is crucial, in-silico models offer a rapid and cost-effective method for prioritizing compounds and reducing late-stage attrition.[1] This document compares leading computational models for reaction prediction, outlines potential metabolic pathways, and provides standardized experimental protocols for model validation.

Comparison of In-Silico Prediction Models

The prediction of chemical reactions by computational methods has evolved significantly, moving from rule-based expert systems to more sophisticated machine learning and deep learning approaches.[2] For an aromatic amine like **2-Isopropoxy-5-methylaniline**, key insilico predictions focus on metabolism and genotoxicity.[1]

Modern AI-driven tools often treat reaction prediction as a language translation problem (sequence-to-sequence models) or by representing molecules as graphs to learn topological and electronic patterns (Graph Neural Networks).[3][4] These methods can predict novel reactions beyond predefined rules but are highly dependent on the quality and size of their training datasets.[4]



Below is an illustrative comparison of hypothetical performance metrics for three common types of in-silico platforms applied to a dataset of aromatic amines.

Table 1: Performance of In-Silico Models for Aromatic Amine Mutagenicity Prediction

Model Type	Prediction Accuracy	Sensitivity	Specificity	Key Features
Expert Rule- Based System (e.g., Derek Nexus)	85%	88%	82%	Relies on structural alerts and manually encoded rules; highly interpretable.
Statistical-Based QSAR (e.g., Leadscope)	90%	92%	88%	Uses statistical models to relate chemical structures to toxicological outcomes.[5]
Machine Learning (e.g., ReactionPredicto r)	94%	95%	93%	Employs neural networks to model interactions between molecular orbitals, allowing for mechanistic pathway prediction.[6]

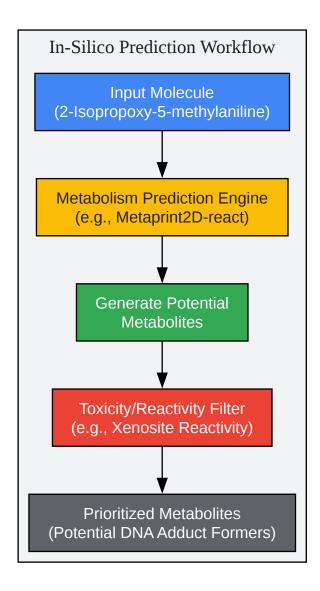
Note: The data above is illustrative and intended for comparative purposes. Actual performance may vary based on the specific software, dataset, and endpoint.

Predicted Metabolic & Reaction Pathways



In-silico tools can predict the metabolic fate of **2-Isopropoxy-5-methylaniline**. Aromatic amines are known to undergo metabolic activation, often leading to mutagenic potential. A generalized workflow for predicting these pathways involves iterating through knowledge-based expert systems to generate a network of potential metabolites.[7]

A predicted metabolic pathway might involve N-acetylation, a common detoxification route, or oxidation via Cytochrome P450 enzymes, which can be an activation step leading to reactive intermediates.

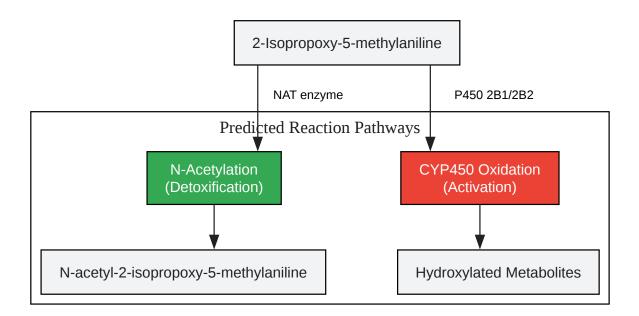


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Caption: A generalized workflow for in-silico prediction of reactive metabolites.



Based on this workflow and known aniline metabolism, a potential reaction pathway for **2- Isopropoxy-5-methylaniline** can be visualized. Key predicted reactions include N-acetylation and aromatic ring hydroxylation.



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Caption: Predicted metabolic pathways for **2-Isopropoxy-5-methylaniline**.

Experimental Protocols for Model Validation

To validate the predictions of in-silico models, experimental data is essential. Below are standardized protocols for common reactions involving aniline derivatives, which can be adapted for **2-Isopropoxy-5-methylaniline**.

Protocol for N-Acetylation

This protocol is adapted from the standard procedure for the acetylation of aniline.[8]

Objective: To synthesize the N-acetyl derivative of **2-Isopropoxy-5-methylaniline** for comparison with predicted metabolites.

Reagents:



2-Isopropoxy-5-methylaniline

- Water (deionized)
- Hydrochloric acid (concentrated)
- Acetic anhydride
- Sodium acetate

Procedure:

- Dissolve a known quantity (e.g., 500 mg) of **2-Isopropoxy-5-methylaniline** in approximately 14 mL of water. The compound may not be fully soluble.
- Add concentrated hydrochloric acid dropwise (approx. 0.45 mL) until the amine fully dissolves, forming the hydrochloride salt.
- In a separate flask, prepare a solution of sodium acetate (e.g., 530 mg) in 3 mL of water.
- To the aniline hydrochloride solution, add acetic anhydride (approx. 0.6 mL) and swirl to mix.
- Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetanilide derivative should form.[8][9]
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude product can be purified by recrystallization from an appropriate solvent like aqueous ethanol.

Characterization:

- Determine the melting point of the purified product.
- Confirm the structure using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.



Analyze purity using Thin Layer Chromatography (TLC).[8]

Protocol for In-Vitro Metabolic Assay

This protocol provides a general framework for assessing the metabolism of a compound using liver microsomes.

Objective: To identify metabolites of **2-Isopropoxy-5-methylaniline** formed by liver enzymes, particularly Cytochrome P450s.

Materials:

- · 2-Isopropoxy-5-methylaniline
- Human or rat liver microsomes
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for quenching)
- LC-MS/MS system for analysis

Procedure:

- Prepare a stock solution of 2-Isopropoxy-5-methylaniline in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
- Add the substrate (**2-Isopropoxy-5-methylaniline**) to the microsome solution and mix.
- Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is typically 200-500 μL.
- Incubate at 37°C for a specified time (e.g., 60 minutes). A control reaction without the NADPH system should be run in parallel.



- Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Centrifuge the sample to pellet the precipitated protein.
- Analyze the supernatant for the parent compound and potential metabolites using a validated LC-MS/MS method.

By comparing the metabolites identified experimentally with those predicted by in-silico models, researchers can validate and refine the computational approaches, leading to more accurate and reliable predictions for novel compounds.

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